

physical properties including melting point and solubility

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A Technical Guide to the Physical Properties of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on its melting point and solubility, critical parameters for drug development, formulation, and quality control. Detailed experimental protocols and relevant biological pathways are also presented.

Physicochemical Data

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] Its physical properties are essential for understanding its behavior in various pharmaceutical formulations.

Table 1: Physical and Solubility Data for Ibuprofen



Property	Value	Conditions
Melting Point	75-78 °C[1][2]	N/A
Solubility in Water	21 mg/L[3][4]	25 °C[4]
Solubility in Ethanol	50 mg/mL	N/A
Solubility in 90% Ethanol	66.18 g/100 mL[3]	40 °C[3]
General Solubility	Very soluble in methanol, acetone, and dichloromethane[3]	N/A

As a carboxylic acid, Ibuprofen's solubility is pH-dependent; deprotonation at higher pH levels can increase its solubility in aqueous solutions.[5]

Experimental Protocols

Accurate determination of physical properties is fundamental. The following are standard protocols for measuring the melting point and solubility of a solid compound like Ibuprofen.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[6][7]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting (onset) to complete liquefaction is recorded as the melting point range.[7][8] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the range.[7]

Methodology:

- Sample Preparation: Ensure the Ibuprofen sample is completely dry and finely powdered to facilitate uniform heat transfer.[6][9]
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm height.[8][10]



- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]
- Heating and Observation:
 - If the approximate melting point is unknown, perform a rapid preliminary heating (4-5°C/minute) to get an estimate.[8]
 - For an accurate measurement, start heating rapidly to a temperature about 15°C below the expected melting point.[8][10]
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
 - Observe the sample through the magnified eyepiece.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (onset of melting).[8]
 - Record the temperature at which the entire solid phase turns into a clear liquid (complete melting).[8]
 - The recorded melting point should be a range from the onset to the complete melting temperature. Always use a fresh sample for repeated measurements.

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[11][12]

Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Methodology:

Preparation: Add an excess amount of solid Ibuprofen to a series of vials or flasks, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffer solution).[11]
[13] The excess solid is crucial to ensure a saturated solution is formed.

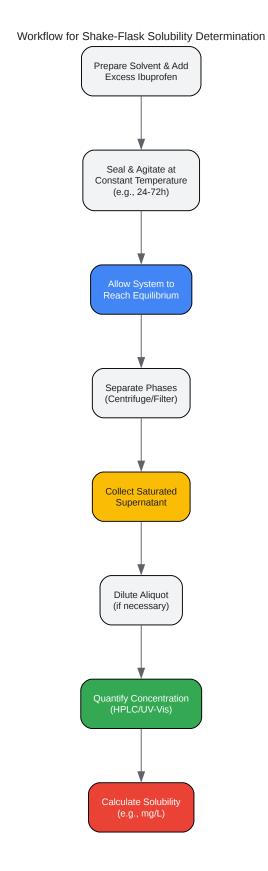


- Equilibration: Seal the vessels tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13][14]
- Phase Separation: After equilibration, let the samples rest to allow undissolved solids to sediment.[11] Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a syringe filter).[12]
- Quantification:
 - Carefully withdraw an aliquot of the clear, saturated solution.
 - Dilute the sample as necessary to fall within the linear range of the analytical method.
 - Determine the concentration of Ibuprofen in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a standard calibration curve.[12]
 [14]
- Reporting: The calculated concentration represents the solubility of Ibuprofen in that specific solvent at the given temperature.

Visualizations: Workflows and Pathways

The following diagram illustrates the logical steps for determining solubility via the Shake-Flask method.





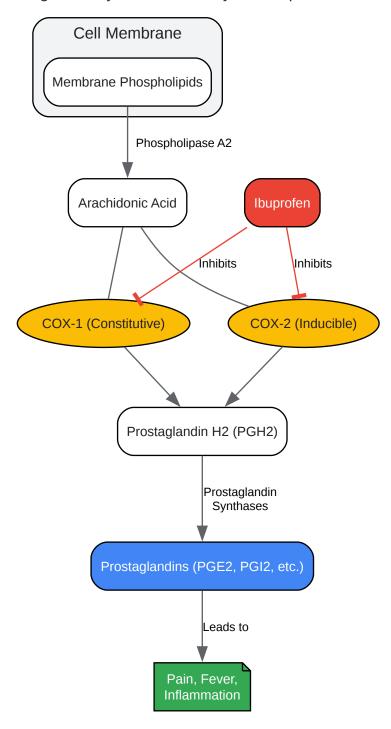
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Workflow for Shake-Flask Solubility Determination.



Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15][16][17] These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that mediate pain and inflammation.[18][19] The diagram below outlines this pathway.

Prostaglandin Synthesis Pathway and Ibuprofen Inhibition





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References

- 1. Ibuprofen American Chemical Society [acs.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Ibuprofen Wikipedia [en.wikipedia.org]
- 4. Ibuprofen, USP grade, MP Biomedicals™ | Fisher Scientific [fishersci.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. westlab.com [westlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. ClinPGx [clinpgx.org]
- 16. news-medical.net [news-medical.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
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